molecular formula C13H15ClN2OS B5638709 2-chloro-N-(cyclopentylcarbamothioyl)benzamide CAS No. 301226-26-6

2-chloro-N-(cyclopentylcarbamothioyl)benzamide

Cat. No.: B5638709
CAS No.: 301226-26-6
M. Wt: 282.79 g/mol
InChI Key: ZLCUKQMIVLBDCI-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopentylcarbamothioyl)benzamide is a chemical compound for research and development purposes. As a benzamide derivative featuring a chloro substituent and a cyclopentylcarbamothioyl functional group, it may serve as a valuable intermediate in organic synthesis or have potential applications in various scientific investigations. Researchers are encouraged to consult the available safety data sheets and scientific literature for handling and specific research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(cyclopentylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c14-11-8-4-3-7-10(11)12(17)16-13(18)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCUKQMIVLBDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217805
Record name 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301226-26-6
Record name 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301226-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 2 Chloro N Cyclopentylcarbamothioyl Benzamide

Retrosynthetic Analysis of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.

The primary disconnection strategy for this compound involves breaking the two C-N bonds of the thiourea (B124793) moiety. This leads to three key fragments: a 2-chlorobenzoyl group, a thiocarbonyl unit (C=S), and a cyclopentylamino group.

A more practical disconnection, however, is at the C-N bond between the thiocarbonyl carbon and the cyclopentylamine (B150401) nitrogen. This simplifies the retrosynthesis to two key synthons: a 2-chlorobenzoyl isothiocyanate electrophile and a cyclopentylamine nucleophile. The 2-chlorobenzoyl isothiocyanate is a critical intermediate, as its high electrophilicity at the isothiocyanate carbon makes it susceptible to nucleophilic attack by the amine. nih.gov

A further disconnection of the 2-chlorobenzoyl isothiocyanate intermediate at the C-N bond reveals a 2-chlorobenzoyl cation synthon and a thiocyanate (B1210189) anion. This suggests that the isothiocyanate can be formed from a 2-chlorobenzoyl derivative and a source of thiocyanate.

Based on the retrosynthetic analysis, the logical precursor molecules for the synthesis of this compound are:

2-chlorobenzoyl chloride: This serves as the source of the 2-chlorobenzoyl group and is a readily available starting material.

A thiocyanate salt: Salts such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN) are commonly used to generate the isothiocyanate intermediate in situ. rsc.orggoogle.com

Cyclopentylamine: This primary amine acts as the nucleophile that attacks the isothiocyanate intermediate to form the final N-acylthiourea product.

Development and Optimization of Synthetic Pathways to this compound

The synthesis of N-acylthioureas, including the title compound, can be approached through both multi-step and one-pot procedures. The choice of pathway often depends on the desired purity, yield, and operational simplicity.

A traditional multi-step approach involves the initial synthesis and isolation of the 2-chlorobenzoyl isothiocyanate intermediate, followed by its reaction with cyclopentylamine in a separate step.

Step 1: Synthesis of 2-chlorobenzoyl isothiocyanate

2-chlorobenzoyl chloride is reacted with a thiocyanate salt, typically in an anhydrous solvent like acetone (B3395972). google.com The reaction proceeds via nucleophilic acyl substitution, where the thiocyanate ion displaces the chloride from the acyl chloride.

Step 2: Synthesis of this compound

The isolated 2-chlorobenzoyl isothiocyanate is then dissolved in a suitable solvent and treated with cyclopentylamine. The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the desired N-acylthiourea.

One-pot syntheses are often preferred for their efficiency, reduced waste generation, and operational simplicity. In this approach, 2-chlorobenzoyl chloride is reacted with a thiocyanate salt in a suitable solvent, such as acetone, to form 2-chlorobenzoyl isothiocyanate in situ. rsc.orgnih.gov Without isolating the intermediate, cyclopentylamine is then added to the reaction mixture. researchgate.net The amine readily reacts with the generated isothiocyanate to yield this compound. rsc.orgnih.gov

This one-pot method is generally efficient, with reported yields for analogous N-acylthioureas often being good to excellent. chemicalbook.com The reaction is typically clean, and the product can often be isolated by simple precipitation and filtration.

Investigation of Reaction Parameters and Conditions for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.

ParameterConditionRationale and Findings
Solvent Anhydrous acetone is a commonly used solvent. rsc.orggoogle.com Dichloromethane has also been reported as a suitable solvent. chemicalbook.comThe solvent must be inert to the reactants and capable of dissolving the starting materials. Acetone is effective at dissolving both the thiocyanate salt and the acyl chloride.
Thiocyanate Salt Potassium thiocyanate (KSCN) and ammonium thiocyanate (NH4SCN) are frequently employed. google.comchemicalbook.comBoth salts are effective sources of the thiocyanate nucleophile. The choice may depend on solubility and cost.
Temperature The initial reaction to form the isothiocyanate is often carried out at room temperature, followed by refluxing to ensure complete reaction. rsc.org The subsequent reaction with the amine is also typically conducted at room temperature or with gentle heating. chemicalbook.comThe formation of the acyl isothiocyanate can be exothermic. google.com Controlling the temperature is important to prevent side reactions. Refluxing helps to drive the reaction to completion.
Catalyst Phase-transfer catalysts like PEG-400 have been used in some syntheses of benzoyl isothiocyanates to facilitate the reaction between the organic and inorganic phases. chemicalbook.comWhile not always necessary, a catalyst can enhance the reaction rate and yield, particularly in biphasic systems.
Reaction Time The formation of the isothiocyanate can take from a few hours to several hours. rsc.orgchemicalbook.com The subsequent reaction with the amine is generally faster.Reaction progress is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making this valuable compound readily accessible for further investigation.

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent plays a pivotal role in the synthesis of N-acylthioureas, influencing reaction rates, yields, and the ease of product isolation. The reaction is commonly performed in anhydrous acetone, which effectively dissolves the starting materials and facilitates the formation of the isothiocyanate intermediate. nih.govrsc.orgnih.gov Other polar aprotic solvents such as acetonitrile (B52724) have also been successfully employed. google.com The selection of the solvent can impact the solubility of the intermediate and the final product, thereby affecting the reaction equilibrium and potentially the formation of side products.

A comparative analysis of different solvents for the synthesis of structurally similar N-acylthioureas is presented in the table below. The data suggests that acetone and acetonitrile are effective solvents for this type of transformation, providing good to excellent yields.

Table 1: Effect of Solvent on the Yield of N-Acylthiourea Derivatives

SolventSubstrateYield (%)Reference
Acetone2,4-dichlorobenzoyl chlorideExcellent rsc.org
Anhydrous Acetone2-(4-ethylphenoxymethyl)benzoyl chlorideGood nih.gov
AcetonitrileBenzoyl chloride>80 google.com

Temperature and Pressure Optimization for Reaction Yield and Purity

Temperature is a critical parameter in the synthesis of this compound. The formation of the 2-chlorobenzoyl isothiocyanate intermediate is typically carried out at reflux temperature to ensure a sufficient reaction rate. nih.govrsc.org Subsequent reaction with the amine is often continued at reflux or room temperature, depending on the reactivity of the specific amine. rsc.orggoogle.com

Optimization studies on analogous syntheses have shown that maintaining a specific temperature range can be crucial for maximizing yield and minimizing the formation of impurities. For instance, in the synthesis of nitrophenylene derivatives of symmetrical bis-acyl-thiourea, the formation of the acyl thiocyanate intermediate was conducted at 70 °C. mdpi.com While systematic studies on the effect of pressure are less common for this type of reaction, it is generally carried out at atmospheric pressure.

The following table summarizes typical temperature conditions used in the synthesis of related N-acylthiourea compounds.

Table 2: Temperature Conditions for the Synthesis of N-Acylthiourea Derivatives

Reaction StepTemperature (°C)Duration (h)Reference
Formation of isothiocyanateReflux1 - 3 nih.govrsc.org
Reaction with amineReflux2 - 3 rsc.org
Reaction with amineRoom Temperature (20-40)24 google.com

Catalyst Selection and Loading Studies

While many syntheses of N-acylthioureas proceed without a catalyst, the use of a phase-transfer catalyst (PTC) can significantly improve reaction yields, particularly when dealing with sparingly soluble reactants. Tetrabutylammonium bromide (TBAB) is a commonly used PTC in this context. For example, the use of TBAB as a phase-transfer catalyst in the synthesis of a N-acyl thiourea derivative improved the yield from 41% to 76%. nih.gov

In some cases, heterogeneous catalysts have also been explored. For instance, Fe2O3 nanoparticles have been used as a heterogeneous catalyst for the synthesis of acyl thiourea derivatives from amino acid esters. rsc.org The selection of the catalyst and its loading would depend on the specific substrates and reaction conditions. For the synthesis of this compound, a catalyst is not typically required, but its use could be explored for process optimization.

Table 3: Catalysts Used in the Synthesis of N-Acylthiourea Derivatives

CatalystTypeEffect on YieldReference
Tetrabutylammonium bromide (TBAB)Phase-Transfer CatalystIncreased from 41% to 76% nih.gov
Fe2O3 nanoparticlesHeterogeneousGood yield rsc.org
NoneUncatalyzed- nih.govrsc.org

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound are critical steps to ensure high purity of the final product. The most common techniques employed for the purification of N-acylthioureas are chromatographic separations and recrystallization.

Chromatographic Separations (e.g., Column, HPLC)

Column chromatography using silica (B1680970) gel is a widely used method for the purification of N-acylthiourea derivatives. google.com The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) is commonly used. The polarity of the eluent can be gradually increased to elute the desired compound from the column.

High-performance liquid chromatography (HPLC) is another powerful technique for both the analysis and purification of N-acylthioureas. Reversed-phase HPLC, using a C18 column, is often employed. mdpi.com The mobile phase typically consists of a mixture of acetonitrile and water, often with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.com

Table 4: Chromatographic Conditions for the Purification and Analysis of N-Acylthiourea Derivatives

TechniqueStationary PhaseMobile PhaseReference
Column ChromatographySilica gelHexane:Ethyl Acetate (1:1 v/v) asianpubs.org
RP-HPLCC18 (Octadecyl silica gel)Acetonitrile/Water with phosphoric acid sielc.com
RP-HPLCInertsil ODS-3, 5 μmSolvent mixture at pH 3.3 mdpi.com

Recrystallization and Other Crystallization Methodologies

Recrystallization is a common and effective method for the final purification of solid N-acylthiourea compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol (B145695) is a frequently used solvent for the recrystallization of N-acylthioureas. rsc.orgasianpubs.org Other solvent systems, such as mixtures of ethanol and methanol, have also been reported. researchgate.net The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.

The selection of a suitable recrystallization solvent can be guided by the polarity of the target compound. Solvent mixtures, such as n-hexane/acetone or n-hexane/ethyl acetate, can be used to fine-tune the solubility characteristics. rochester.edu

Table 5: Recrystallization Solvents for N-Acylthiourea Derivatives

Solvent/Solvent SystemReference
Ethanol rsc.orgasianpubs.org
2-Propanol nih.gov
25% Ethanol and Methanol mixture researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of safer solvents, solvent-free conditions, and the development of catalytic and atom-economical processes.

Several green approaches have been reported for the synthesis of N-acylthioureas and related benzamides. One such method involves the solvent-free synthesis of N-aryl-N'-aroyl(acyl)thioureas by grinding the reactants, which eliminates the need for volatile organic solvents and simplifies the work-up procedure. asianpubs.org

Another promising green methodology is the use of deep eutectic solvents (DESs). For instance, a choline (B1196258) chloride/tin(II) chloride ([ChCl][SnCl2]2) system has been developed that acts as both a green catalyst and a recyclable reaction medium for the synthesis of thioureas. rsc.org This approach offers the advantages of high yields and easy recovery and reuse of the solvent/catalyst system.

For the benzamide (B126) formation part of the synthesis, green alternatives to traditional methods exist. The use of vinyl benzoate (B1203000) as a benzoylating agent under solvent- and activation-free conditions provides a clean and eco-compatible pathway for N-benzoylation. tandfonline.comtandfonline.com This method avoids the use of hazardous reagents like benzoyl chloride and the formation of stoichiometric byproducts.

Table 6: Application of Green Chemistry Principles in the Synthesis of Related Compounds

Green Chemistry PrincipleMethodologyAdvantagesReference
Solvent-free synthesisGrinding of reactantsEliminates volatile organic solvents, simple work-up asianpubs.org
Use of green solvents/catalystsDeep eutectic solvent (e.g., [ChCl][SnCl2]2)Recyclable, acts as both solvent and catalyst, high yields rsc.org
Atom economy/safer reagentsN-benzoylation using vinyl benzoateSolvent- and activation-free, avoids hazardous reagents tandfonline.comtandfonline.com

Solvent Minimization and Replacement Strategies

The conventional synthesis of N-acylthioureas, including this compound, typically involves a two-step, one-pot reaction. In this process, 2-chlorobenzoyl chloride is first reacted with a thiocyanate salt, such as potassium or ammonium thiocyanate, in a polar aprotic solvent like acetone. This reaction forms the 2-chlorobenzoyl isothiocyanate intermediate in situ. Subsequently, cyclopentylamine is added to the reaction mixture, which then reacts with the isothiocyanate to yield the final product.

While effective, this method often requires significant volumes of organic solvents, which contribute to the environmental impact of the process. Research into greener synthetic methodologies for analogous compounds has highlighted several promising strategies for solvent minimization and replacement.

One approach is the use of alternative, more environmentally benign solvent systems. For instance, the use of Polyethylene Glycol (PEG)-400 as a recyclable solvent has been reported for the synthesis of some thiourea derivatives, offering good to excellent yields. Another innovative approach involves the use of deep eutectic solvents (DES), which are mixtures of quaternary ammonium salts and hydrogen bond donors. These solvents are often biodegradable, have low toxicity, and can be easily recycled.

Solvent-free synthesis, often facilitated by microwave irradiation, represents a significant advancement in minimizing solvent use. For related N-substituted-N'-arylcarbonylthioureas, a solvent-free method has been developed where ammonium thiocyanate and an acid chloride are stirred at room temperature to form the isothiocyanate, which then reacts with an arylamine to produce the desired product in good yields. This technique has the potential to drastically reduce reaction times from hours to minutes.

Water, as the ultimate green solvent, is also a viable option. The synthesis of isothiocyanates from primary amines and carbon disulfide has been successfully demonstrated in water, suggesting that the second step of the synthesis of this compound could potentially be carried out in an aqueous medium.

Solvent SystemAdvantagesDisadvantagesApplicability to Target Compound
Acetone (Conventional)Good solubility of reactants, well-established method.Volatile, flammable, contributes to VOC emissions.Standard, but less environmentally friendly.
PEG-400Recyclable, low toxicity, thermally stable.Higher viscosity, potential for product isolation challenges.Potentially applicable, requires experimental validation.
Deep Eutectic Solvents (DES)Biodegradable, low toxicity, recyclable, can act as a catalyst.Higher cost, potential for product isolation challenges.Promising green alternative, requires screening of DES compositions.
Solvent-Free (Microwave)Eliminates solvent use, significantly reduces reaction time.Requires specialized equipment, potential for localized overheating.Highly promising for a greener process, requires optimization.
WaterAbundant, non-toxic, non-flammable.Poor solubility of organic reactants may necessitate a co-solvent or phase-transfer catalyst.Potentially applicable for the second step of the synthesis, may require a phase-transfer catalyst.

Atom Economy and Reaction Efficiency Enhancements

Atom economy is a crucial metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of this compound from 2-chlorobenzoyl chloride, a thiocyanate salt, and cyclopentylamine is inherently a high atom economy process, as it is an addition reaction with the theoretical formation of only a salt as a by-product.

Enhancement StrategyMechanism of ImprovementPotential Impact on Target Synthesis
Phase-Transfer Catalysis (e.g., TBAB)Facilitates the reaction between the organic-soluble acid chloride and the inorganic thiocyanate salt.Potential for significantly increased reaction yield and reduced reaction time.
One-Pot SynthesisReduces the number of process steps, minimizing product loss during transfers and purifications.The standard synthesis is often one-pot; further optimization can improve efficiency.
Optimization of Reaction ConditionsEnsures complete conversion of starting materials and minimizes side reactions.Higher product yield and purity, leading to improved overall process efficiency.

Waste Reduction and By-product Management in Synthesis

The primary by-product in the synthesis of this compound is the inorganic salt formed from the reaction of the acid chloride with the thiocyanate salt (e.g., potassium chloride if potassium thiocyanate is used). While this salt is generally non-hazardous, its disposal should be managed in an environmentally responsible manner.

A significant source of waste in chemical synthesis is the use of solvents for reaction, extraction, and purification. As discussed in section 2.5.1, minimizing solvent use through solvent-free methods or replacing traditional solvents with greener alternatives is a primary strategy for waste reduction.

Furthermore, the purification of the final product can generate considerable waste. Traditional methods like column chromatography consume large quantities of silica gel and solvents. Developing synthetic routes that yield a product of high purity, which can be isolated through simple filtration and washing with a minimal amount of a suitable solvent, can drastically reduce purification-related waste. Recrystallization from a green solvent, if necessary, is a preferable alternative to chromatography.

Waste SourceReduction/Management StrategyImplementation for Target Synthesis
Inorganic Salt By-product (e.g., KCl)Proper disposal according to local regulations; potential for industrial reuse if purity is high.Separation by filtration and appropriate disposal.
Solvent WasteSolvent minimization (e.g., microwave synthesis), replacement with green solvents (e.g., water, DES), and solvent recycling.Adoption of solvent-free methods or use of recyclable solvents like PEG-400.
Purification Waste (e.g., silica gel, solvents)Optimization of reaction to yield high-purity product requiring minimal purification; use of recrystallization over chromatography.Aim for high-purity crude product through optimized reaction conditions, followed by simple filtration and washing.

Structural Elucidation and Conformational Analysis of 2 Chloro N Cyclopentylcarbamothioyl Benzamide

Spectroscopic Characterization Methodologies

The structural framework of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide can be comprehensively elucidated using a combination of modern spectroscopic techniques. Each method provides unique insights into the different components of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the 2-chlorobenzoyl group, the cyclopentyl moiety, and the N-H protons of the thiourea (B124793) linkage. The aromatic protons of the 2-chlorophenyl ring would typically appear as a complex multiplet in the downfield region (around 7.3–7.8 ppm). The cyclopentyl group would exhibit multiplets for its methine and methylene (B1212753) protons. The N-H protons would likely appear as broad singlets, and their chemical shifts can be influenced by solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl (C=O) and thiocarbonyl (C=S) carbons are particularly diagnostic, appearing at the low-field end of the spectrum (typically around 165–175 ppm and 180–190 ppm, respectively). The carbons of the 2-chlorophenyl ring and the cyclopentyl group would have characteristic chemical shifts.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY experiments establish proton-proton couplings within the cyclopentyl and aromatic systems. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is invaluable for connecting the 2-chlorobenzoyl and cyclopentylcarbamothioyl fragments.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.3 - 7.8 m
NH (amide) 9.0 - 11.0 br s
NH (thioamide) 8.0 - 9.5 br s
Cyclopentyl-CH 4.0 - 4.5 m
Cyclopentyl-CH₂ 1.5 - 2.0 m

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=S 180 - 190
C=O 165 - 175
Aromatic-C 125 - 140
Cyclopentyl-CH 55 - 65

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the amide and thioamide groups are expected in the region of 3100–3400 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be observed around 1650–1700 cm⁻¹. The thiocarbonyl (C=S) stretching vibration, which is generally weaker, is anticipated to appear in the range of 1200–1300 cm⁻¹. Additionally, C-N stretching and N-H bending vibrations would be present, along with characteristic absorptions for the aromatic ring and the C-Cl bond.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3100 - 3400 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Medium
C=O Stretch 1650 - 1700 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium
C=S Stretch 1200 - 1300 Medium-Weak
C-Cl Stretch 700 - 800 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The mass spectrum would show a molecular ion peak [M]⁺, and due to the presence of chlorine, an isotopic peak [M+2]⁺ with a characteristic intensity ratio of approximately 3:1 would be observed. Common fragmentation pathways for N-acylthioureas involve cleavage of the amide and thioamide bonds. Expected fragments would include the 2-chlorobenzoyl cation and the cyclopentyl isothiocyanate cation, among others, which provide further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the chromophores present, namely the 2-chlorobenzoyl group and the thiocarbonyl group. The aromatic ring would give rise to strong absorptions in the UV region. The n → π* transition of the thiocarbonyl group is typically observed at longer wavelengths compared to the carbonyl group.

X-ray Crystallographic Studies of this compound

While spectroscopic methods provide valuable information about molecular connectivity, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

Crystal Growth Techniques and Optimization

To perform X-ray crystallographic analysis, a high-quality single crystal of this compound is required. The growth of such crystals can be achieved through various techniques, with the choice of method depending on the solubility and stability of the compound.

Common techniques for crystal growth include:

Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration leads to the formation of crystals.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

Temperature Gradient: A saturated solution is slowly cooled, or a temperature gradient is applied across the solution, to decrease the solubility and promote crystal growth.

Optimization of crystal growth involves screening various solvents and solvent combinations, adjusting the concentration of the solution, and controlling the rate of crystallization by modifying the temperature and evaporation or diffusion rate. The goal is to obtain well-formed, single crystals of sufficient size and quality for X-ray diffraction analysis. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Data Collection and Refinement Methodologies

To date, the specific single-crystal X-ray diffraction data for this compound has not been publicly reported. However, the analysis of closely related structures provides a robust framework for understanding its expected crystalline architecture. A pertinent analogue, 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide, has been synthesized and characterized, offering valuable insights into the crystallographic properties of this class of compounds. researchgate.net

The typical methodology for such an analysis involves growing single crystals of the compound, often through slow evaporation of a suitable solvent. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The collected diffraction data are then processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

For the analogue, 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide, the crystallographic data was collected at 100 K. The key parameters from this analysis are summarized in the table below and serve as a predictive model for the target compound. researchgate.net

Parameter Value for 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
Chemical Formula C₁₃H₉Cl₂N₃OS
Formula Weight 342.20
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 6.7140(15)
b (Å) 13.667(3)
c (Å) 15.524(4)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1424.3(6)
Z 4

Note: This data is for a structurally related compound and is presented to illustrate the expected crystallographic parameters.

Analysis of Molecular Geometry and Intermolecular Interactions in the Crystalline State

The molecular geometry of N-acylthiourea derivatives in the crystalline state is predominantly dictated by a strong intramolecular hydrogen bond. conicet.gov.arresearchgate.net It is anticipated that this compound would adopt a similar conformation. The core -C(O)NHC(S)NH- moiety is generally found to be planar, or nearly so. This planarity is stabilized by an intramolecular N-H···O=C hydrogen bond, which forms a pseudo-six-membered ring, often referred to as an S(6) motif. researchgate.net This interaction results in a characteristic 'S-shape' conformation where the carbonyl (C=O) and thiocarbonyl (C=S) groups are oriented in opposite directions. conicet.gov.arresearchgate.net

Based on the analysis of related compounds, the following table summarizes the expected bond lengths and angles for the core acylthiourea fragment of this compound.

Bond/Angle Expected Approximate Value
C=O ~1.22 Å
C=S ~1.68 Å
C(O)-N ~1.38 Å
C(S)-N ~1.35 Å
N-C-N ~115°
O=C-N ~122°
S=C-N ~125°

Note: These are generalized values based on related N-acylthiourea structures.

Conformational Analysis and Dynamics

The conformational landscape of this compound is largely defined by rotation around the single bonds within the acylthiourea backbone. The C(O)-N and C(S)-N bonds possess a significant degree of double bond character due to resonance, which results in hindered rotation and gives rise to conformational isomers. sci-hub.se The energy barrier for rotation around the C-N bonds in thioureas is substantial enough to allow for the observation of distinct conformers by techniques such as NMR spectroscopy at lower temperatures. sci-hub.se

In both the solid state and in solution, the preferred conformation for monosubstituted N-acylthioureas is typically the one stabilized by the intramolecular N-H···O=C hydrogen bond. conicet.gov.arresearchgate.net This conformation is energetically favorable as it establishes a stable, planar six-membered ring-like structure. The presence of the 2-chloro substituent on the benzoyl ring may induce some torsion, causing a slight deviation from planarity between the aromatic ring and the acylthiourea core.

Conformational isomerism in N-acylthioureas arises from restricted rotation about the C-N bonds. These isomers, also known as rotamers, can interconvert without the breaking of covalent bonds. youtube.com For this compound, several conformational isomers are theoretically possible, arising from different orientations around the C(O)-N, C(S)-N(cyclopentyl), and benzoyl-C(O) bonds.

The two primary conformations of the thiourea moiety are generally described as cis and trans, referring to the relative positions of the substituents with respect to the C=S bond. However, in the context of the acylthiourea backbone, the most stable arrangement is the trans-cis conformation (referring to the orientation of the benzoyl group relative to the N-H and the cyclopentyl group relative to the other N-H), which is facilitated by the intramolecular hydrogen bond. Other conformations are significantly higher in energy and are therefore less populated at room temperature.

The dominant non-covalent interaction governing the conformation of this compound is the intramolecular N-H···O hydrogen bond between the benzoyl carbonyl oxygen and the hydrogen of the adjacent amide nitrogen. conicet.gov.aracs.orgnih.gov This interaction is a key factor in stabilizing the planar S(6) pseudo-ring structure. The strength of this hydrogen bond is a primary determinant of the conformational rigidity of the molecule.

In addition to this primary interaction, other weaker non-covalent forces may also play a role. For instance, a potential weak intramolecular N-H···Cl hydrogen bond between the amide proton and the 2-chloro substituent on the phenyl ring could influence the orientation of the aromatic ring. conicet.gov.ar The bulky cyclopentyl group will also exert steric effects, influencing the rotational freedom around the C(S)-N bond and potentially favoring a conformation that minimizes steric hindrance.

Computational and Theoretical Investigations of 2 Chloro N Cyclopentylcarbamothioyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed picture of the electronic and geometric properties of a molecule from first principles. For a molecule like 2-chloro-N-(cyclopentylcarbamothioyl)benzamide, these methods can offer significant predictive power.

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for molecules of this size. DFT studies on analogous acylthiourea compounds have successfully predicted their electronic structure, reactivity, and spectroscopic properties. nih.govnih.govuokerbala.edu.iq

A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived.

Electronic Structure: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are invaluable for predicting how this compound might interact with other molecules.

Spectroscopic Property Prediction: DFT is also a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.

Predicted Spectroscopic Data Description
NMR Chemical Shifts Prediction of 1H and 13C NMR chemical shifts helps in the interpretation of experimental NMR spectra and can confirm the molecular structure.
Vibrational Frequencies Calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra, aiding in the assignment of functional groups. nih.gov
UV-Vis Absorption Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's electronic structure and color.

Ab Initio Calculations for Molecular Orbital Analysis and Electron Density Distributions

Ab initio methods are another class of quantum chemical calculations that are based on first principles without the use of experimental parameters. While computationally more demanding than DFT, they can provide highly accurate results for molecular orbital analysis and electron density distributions.

Molecular Orbital Analysis: Ab initio calculations can provide detailed information about the individual molecular orbitals, including their shapes, energies, and contributions from different atomic orbitals. This analysis helps in understanding bonding, anti-bonding, and non-bonding interactions within the this compound molecule.

Electron Density Distribution: These calculations can map the electron density distribution in three-dimensional space, revealing regions of high and low electron density. This is crucial for understanding the molecule's polarity, electrostatic potential, and sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) surface is often visualized to identify these reactive sites.

Prediction of Spectroscopic Parameters

As mentioned, both DFT and ab initio methods can be employed to predict a range of spectroscopic parameters. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, studies on similar compounds have shown that calculated vibrational frequencies often need to be scaled to match experimental values due to the harmonic approximation used in the calculations. nih.gov A comparative table of hypothetical calculated vs. experimental spectroscopic data for this compound could be constructed once such studies are performed.

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and simulation techniques allow for the study of its dynamic behavior and its interactions with the surrounding environment.

Development and Validation of Molecular Mechanics Force Fields for this compound

Molecular mechanics (MM) methods are much faster than quantum chemical calculations and are suitable for simulating large systems, such as a molecule in a solvent. However, they rely on a set of parameters known as a force field, which describes the potential energy of the system.

A specific force field for this compound would need to be developed and validated. This process typically involves:

Parameterization: Deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) for the specific atoms and functional groups in the molecule. These parameters are often derived from higher-level quantum chemical calculations or experimental data.

Validation: Testing the force field by comparing its predictions for various properties (e.g., conformational energies, density, heat of vaporization) with experimental data or results from high-level quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling in Various Solvent Environments

Once a validated force field is available, molecular dynamics (MD) simulations can be performed. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. nih.gov

For this compound, MD simulations would be particularly useful for:

Conformational Sampling: The molecule has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and populated conformations in different solvent environments (e.g., in a non-polar solvent like chloroform (B151607) or a polar solvent like water).

Solvent Effects: These simulations can explicitly model the interactions between the solute (this compound) and the solvent molecules. This provides insights into how the solvent influences the molecule's conformation, stability, and dynamics. Key properties that can be analyzed from MD simulations include:

Analyzed Property Information Gained
Radial Distribution Functions (RDFs) Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, revealing the solvation shell structure.
Hydrogen Bonding Analysis Quantifies the formation and lifetime of hydrogen bonds between the molecule and protic solvents.
Root Mean Square Deviation (RMSD) Measures the average deviation of the molecule's structure from a reference structure over time, indicating its stability.
Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of individual atoms around their average positions, highlighting the flexible regions of the molecule.

Mechanistic Studies through Computational Approaches

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For this compound, computational approaches can be employed to elucidate its formation mechanism and predict its reactivity.

Reaction Mechanism Elucidation via Transition State Calculations

The formation of N-acylthioureas, such as this compound, typically involves the reaction of an acyl isothiocyanate with an amine. Density Functional Theory (DFT) is a commonly used computational method to study such reaction mechanisms. For instance, a study on the formation of a similar compound, N-(carbomylcarbamothioyl)benzamide, utilized the B3LYP/6-31g(d) level of theory to compute the reaction pathway. nih.gov This study proposed a mechanism proceeding through two transition states. nih.gov

In a hypothetical reaction for the synthesis of this compound, the reactants would be 2-chlorobenzoyl isothiocyanate and cyclopentylamine (B150401). Transition state calculations would be performed to identify the high-energy structures that connect the reactants, intermediates, and the final product. These calculations involve locating the saddle points on the potential energy surface. The geometry and vibrational frequencies of the transition states are calculated to confirm that they represent a true transition state with a single imaginary frequency corresponding to the reaction coordinate.

Table 1: Hypothetical Transition State Analysis for the Formation of this compound

ParameterReactantsTransition State 1 (TS1)IntermediateTransition State 2 (TS2)Product
Relative Energy (kcal/mol) 0.0[Value][Value][Value][Value]
Key Bond Distances (Å) N/AC-N (forming)C-NC-S (breaking), N-H (forming)C-N, N-H
Imaginary Frequency (cm⁻¹) 0[Value]0[Value]0

Note: The values in this table are illustrative and would need to be calculated specifically for the reaction of 2-chlorobenzoyl isothiocyanate and cyclopentylamine.

Potential Energy Surface Mapping for Reaction Pathways

Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction, illustrating the energy changes as the reactants are converted into products. The PES for the formation of N-(carbomylcarbamothioyl)benzamide was computed, revealing the energetic landscape of the reaction. researchgate.net A similar approach for this compound would involve calculating the energies of various molecular geometries along the reaction coordinate.

The process would start with the optimized geometries of the reactants (2-chlorobenzoyl isothiocyanate and cyclopentylamine). The reaction pathway would be traced by following the intrinsic reaction coordinate (IRC) from the transition states down to the reactants and products. This would confirm that the identified transition states indeed connect the intended minima on the PES. The resulting PES would highlight the activation energies for each step of the reaction, allowing for the determination of the rate-determining step. nih.gov

Computational Analysis of Intermolecular Interactions (focused on mechanistic understanding)

The intermolecular interactions of this compound are crucial for understanding its behavior in different environments, including its crystal packing and interactions with biological targets. Computational methods can be used to analyze and quantify these non-covalent interactions.

Hydrogen Bonding Network Analysis and Energy Contributions

The molecular structure of this compound contains several hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups). These functional groups can participate in the formation of extensive hydrogen bonding networks. nih.gov In the solid state, these interactions play a significant role in the crystal packing. researchgate.net

Table 2: Illustrative Hydrogen Bond Parameters for Benzamide-related Structures

Hydrogen BondDistance (Å)Angle (°)Energy (kcal/mol)
N-H···O[Value][Value][Value]
N-H···S[Value][Value][Value]
C-H···O[Value][Value][Value]
C-H···Cl[Value][Value][Value]

Note: These values are representative and would need to be calculated for the specific hydrogen bonding interactions in this compound.

Hydrophobic, π-Stacking, and Halogen Bonding Interactions

Hydrophobic Interactions: The cyclopentyl group is a hydrophobic moiety that can engage in interactions with other nonpolar groups. These interactions are driven by the tendency of nonpolar surfaces to minimize their contact with water. nih.gov

π-Stacking: The benzene (B151609) ring in the 2-chlorobenzoyl group can participate in π-stacking interactions with other aromatic rings. rsc.org These interactions involve the stacking of the electron-rich π-systems and can be a significant stabilizing force. researchgate.net

Halogen Bonding: The chlorine atom on the benzene ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. mdpi.com Halogen bonding is a directional interaction that can influence crystal packing and molecular recognition. chemrxiv.org

Computational methods such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. mdpi.com

Ligand-Target Interaction Modeling (focused on understanding binding mechanisms, not clinical efficacy)

To understand how this compound might interact with a biological target, molecular docking and molecular dynamics (MD) simulations can be employed. These computational techniques provide insights into the binding modes and the key interactions that stabilize the ligand-target complex.

Molecular docking simulations would be used to predict the preferred binding orientation of this compound within the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the binding process by explicitly including the solvent and allowing the protein and ligand to be flexible. Analysis of the MD trajectories can reveal the stability of the binding mode, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding.

For example, a study on a different chlorinated benzamide (B126) derivative binding to the peroxisome proliferator-activated receptor gamma (PPARγ) revealed multiple binding modes within the orthosteric pocket. nih.gov A similar computational investigation of this compound would involve identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

Table 3: Hypothetical Ligand-Target Interactions for this compound

Interaction TypeLigand MoietyTarget Residue(s)
Hydrogen Bond N-HAsp, Glu, Ser
Hydrogen Bond C=OArg, Lys, His
Hydrophobic CyclopentylLeu, Val, Ile
π-Stacking Benzene ringPhe, Tyr, Trp
Halogen Bond ChlorineCarbonyl oxygen

Note: This table presents a hypothetical scenario. The actual interacting residues would depend on the specific biological target.

Molecular Docking Methodologies for Hypothetical Biological Targets

Information on the specific molecular docking methodologies for this compound is not available as no such studies have been published.

Binding Energy Calculations and Interaction Hotspot Identification

There are no published data on the binding energy calculations or the identification of interaction hotspots for this compound with any biological target.

Investigation of Biological Activity Mechanisms and Molecular Targets of 2 Chloro N Cyclopentylcarbamothioyl Benzamide

Cellular Mechanism of Action Studies

Detailed studies on the cellular mechanisms of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide are not extensively documented in public databases. While general benzamide (B126) compounds have been explored for various biological activities, specific data for this derivative is lacking.

Enzyme Kinetic Assays

No specific enzyme kinetic assays for this compound have been reported in the available literature. Therefore, information regarding its potential inhibitory mechanism (e.g., competitive, non-competitive, or uncompetitive) on specific enzymes is currently unknown.

Receptor Binding Assays

There is no available data from receptor binding assays for this compound. Information on its binding affinity, kinetics, and potential displacement of ligands from specific receptors has not been publicly disclosed.

Identification and Validation of Molecular Targets

The precise molecular targets of this compound remain to be elucidated, as there are no published studies detailing target deconvolution or validation.

Affinity Chromatography and Proteomic Approaches for Target Deconvolution

There are no reports of affinity chromatography or proteomic studies being utilized to identify the molecular targets of this compound. Such studies are crucial for understanding the compound's mechanism of action.

Biophysical Techniques for Direct Target Engagement (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

No studies employing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the direct binding of this compound to any biological target have been published. These methods are crucial for quantifying the binding affinity and thermodynamics of ligand-target interactions, and their absence from the literature signifies a fundamental gap in our understanding of this compound.

Mechanistic Insights into Selectivity and Specificity

Without identified molecular targets, no research has been conducted to explore the selectivity and specificity of this compound.

Comparative Studies Across Related Biological Systems or Protein Families

There are no comparative studies available that analyze the activity of this compound across different biological systems or within specific protein families. Such research is contingent on first identifying a primary biological target.

Analysis of Off-Target Interactions at a Molecular Level

The potential for off-target interactions remains unexplored. Understanding these interactions is a critical aspect of drug development, but this analysis has not been performed for this compound.

Structure-Mechanism Correlation

The relationship between the chemical structure of this compound and its biological mechanism is currently unknown.

Elucidation of Key Functional Groups and Structural Motifs for Mechanistic Activity

No research has been published that dissects the role of the 2-chloro, N-cyclopentylcarbamothioyl, or benzamide moieties in any potential biological activity.

Conformational Requirements for Molecular Recognition and Ligand-Target Engagement

The specific three-dimensional arrangement of the molecule required for interaction with a biological target has not been determined, as no such target has been identified.

Structure Activity Relationship Sar and Analogue Design Strategies for 2 Chloro N Cyclopentylcarbamothioyl Benzamide Derivatives

Design Principles for Structural Analogues of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide

The design of structural analogues of this compound is predicated on a systematic investigation of how alterations to its core components influence its biological activity. By independently and then combinatorially modifying the benzamide (B126) ring, the cyclopentyl group, and the carbamothioyl linker, a comprehensive understanding of the SAR can be established.

Key modifications to investigate include:

Positional Isomerism of the Chloro Substituent: Moving the chloro group from the ortho- (2-position) to the meta- (3-position) and para- (4-position) can reveal the spatial tolerance of the binding pocket.

Halogen Substitution: Replacing the chloro group with other halogens (Fluorine, Bromine, Iodine) can modulate the electronic and lipophilic character of the ring. Fluorine, for instance, can alter metabolic stability and pKa, while bromine and iodine introduce greater steric bulk.

Introduction of Electron-Donating and Electron-Withdrawing Groups: The introduction of groups such as methyl (-CH₃), methoxy (B1213986) (-OCH₃), or trifluoromethyl (-CF₃) at various positions can probe the electronic requirements of the target interaction. Electron-rich substituents may enhance potency where electron-deficient ones are preferred elsewhere. acs.org

The following interactive table outlines a series of proposed modifications to the benzamide moiety for SAR exploration.

Modification Type Position Substituent (R) Rationale
Positional Isomerism3-position-ClInvestigate spatial tolerance of the binding pocket.
Positional Isomerism4-position-ClInvestigate spatial tolerance of the binding pocket.
Halogen Substitution2-position-FModulate electronic properties and metabolic stability.
Halogen Substitution2-position-BrIncrease steric bulk and lipophilicity.
Electron-Donating Group4-position-OCH₃Probe for favorable electronic interactions.
Electron-Withdrawing Group4-position-CF₃Probe for favorable electronic interactions.
Bioisosteric ReplacementPhenyl RingPyridineIntroduce hydrogen bond acceptors and alter geometry.

The cyclopentyl group likely contributes to the lipophilicity of the molecule and may engage in hydrophobic interactions within the binding site. Its flexibility allows it to adopt various conformations, one of which is presumably the bioactive conformation.

Strategies for exploring the role of the cyclopentyl moiety include:

Ring Size Variation: Expanding the ring to a cyclohexyl or contracting it to a cyclobutyl group can determine the optimal ring size for fitting into the hydrophobic pocket.

Introduction of Substituents: Adding small alkyl or polar groups (e.g., hydroxyl, methoxy) to the cyclopentyl ring can probe for additional interactions and explore regions of the binding site.

Bioisosteric Replacements: Replacing the cyclopentyl ring with other cyclic or acyclic aliphatic groups can provide insights into the required shape and lipophilicity. Examples include piperidine, tetrahydrofuran, or even branched alkyl chains like isopropyl or tert-butyl. The introduction of heteroatoms can also improve physicochemical properties. cambridgemedchemconsulting.com

Conformational Restriction: Introducing rigidity into this part of the molecule can lock it into a specific conformation, which may enhance binding affinity by reducing the entropic penalty upon binding. nih.govunina.it This can be achieved by using bicyclic systems like bicyclo[2.2.1]heptane or spirocyclic systems. nih.gov Such modifications can also improve metabolic stability. nih.gov

The table below details proposed modifications to the cyclopentyl ring.

Modification Type Proposed Analogue Structure Rationale
Ring Size VariationN-(cyclohexylcarbamothioyl)Assess impact of increased ring size on hydrophobic interactions.
Ring Size VariationN-(cyclobutylcarbamothioyl)Assess impact of decreased ring size on hydrophobic interactions.
Bioisosteric ReplacementN-(piperidin-4-ylcarbamothioyl)Introduce a heteroatom to potentially improve solubility and form new interactions.
Conformational RestrictionN-((bicyclo[2.2.1]heptan-2-yl)carbamothioyl)Lock the conformation to potentially enhance binding affinity.

The carbamothioyl (-NH-C(S)-NH-) linker is a key structural feature, likely involved in crucial hydrogen bonding interactions with the target. Its length, rigidity, and the nature of its heteroatoms are critical for maintaining the correct orientation of the benzamide and cyclopentyl moieties.

Potential modifications to the linker include:

Thiourea (B124793) to Urea (B33335) Conversion: Replacing the sulfur atom with an oxygen atom to form the corresponding urea analogue can significantly alter the hydrogen bonding capacity and electronic properties of the linker.

Linker Homologation: Inserting a methylene (B1212753) group between the benzamide and the thiourea can extend the linker and alter the distance between the two terminal groups.

Introduction of N-Methylation: Methylation of one of the nitrogen atoms in the linker can prevent it from acting as a hydrogen bond donor, thereby probing the importance of this interaction.

Heteroatom Isosteres: While maintaining the core thiourea structure, subtle electronic changes can be introduced by considering isosteric replacements in adjacent moieties that influence the linker's properties.

The following table summarizes proposed modifications to the carbamothioyl linker.

Modification Type Proposed Analogue Structure Rationale
Heteroatom Substitution2-chloro-N-(cyclopentylcarbamoyl)benzamide (Urea)Evaluate the importance of the sulfur atom for activity.
N-Alkylation2-chloro-N-(cyclopentyl(methyl)carbamothioyl)benzamideProbe the necessity of the N-H group for hydrogen bonding.
Linker Modification2-chloro-N-(N'-cyclopentylhydrazinecarbothioamide)Investigate the effect of linker flexibility and length.

Synthetic Strategies for Analogue Library Generation

The efficient synthesis of a diverse library of analogues is essential for a comprehensive SAR study. Modern synthetic methodologies, such as parallel synthesis and combinatorial chemistry, are well-suited for this purpose, allowing for the rapid generation of a large number of compounds.

Parallel synthesis involves the simultaneous synthesis of a series of related compounds in separate reaction vessels. nih.gov This approach is highly amenable to automation and allows for the rapid purification and characterization of individual, pure compounds.

For the synthesis of this compound analogues, a common strategy involves the reaction of an appropriately substituted benzoyl isothiocyanate with a diverse set of amines. The general synthetic route can be adapted for parallel synthesis by using a multi-well reaction block.

General Synthetic Scheme for Parallel Synthesis:

Preparation of Benzoyl Isothiocyanates: A library of substituted benzoyl chlorides can be reacted with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) to generate a corresponding library of benzoyl isothiocyanates.

Reaction with Amines: Each of the benzoyl isothiocyanates can then be reacted with a diverse library of primary and secondary amines (including various cycloalkylamines and their derivatives) in separate wells of a reaction block.

This parallel approach allows for the systematic variation of both the benzamide and the amine portions of the molecule, leading to a large and diverse library of analogues for biological screening. nih.gov

Combinatorial chemistry enables the synthesis of large libraries of compounds, often as mixtures or as spatially addressed arrays on a solid support. rsc.org These techniques are particularly powerful for generating a high degree of molecular diversity.

A solid-phase synthesis approach could be employed for generating analogues of this compound.

Proposed Solid-Phase Combinatorial Synthesis:

Resin Attachment: An appropriate linker could be attached to a solid support (e.g., polystyrene resin). A set of diverse benzoic acid derivatives could then be coupled to the resin.

Thiourea Formation: The resin-bound benzoic acids could be converted to their corresponding acyl isothiocyanates, followed by reaction with a library of amines.

Cleavage and Purification: The final thiourea derivatives would then be cleaved from the resin to yield the desired library of compounds.

The "split-and-pool" strategy is a powerful combinatorial technique that can be used to generate very large libraries. uniroma1.it In this approach, the solid support is divided into portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next synthetic step. This process allows for the exponential growth of the library size with each synthetic step.

Mechanistic Evaluation of Analogues

The elucidation of the mechanism of action at a molecular level is crucial for the rational design of more potent and selective analogues of this compound. This involves a detailed investigation into how structural modifications of the lead compound influence its interactions with biological targets.

Correlation of Structural Modifications with Changes in Molecular Interaction Mechanisms and Target Binding

The molecular structure of this compound, featuring a 2-chlorobenzoyl moiety linked to a cyclopentyl-substituted thiourea, presents multiple points for modification to probe its interaction mechanisms. The thiourea group (-NH-C(S)-NH-) is a key structural feature, with the sulfur and nitrogen atoms acting as potent nucleophiles and sites for hydrogen bonding. researchgate.net

Studies on related N-acylthiourea derivatives have demonstrated the importance of both intra- and intermolecular hydrogen bonds in stabilizing the conformation of the molecule and in its interaction with biological targets. The N-H protons of the thiourea moiety can act as hydrogen bond donors, while the carbonyl oxygen and the thiocarbonyl sulfur can act as hydrogen bond acceptors. For instance, single-crystal X-ray diffraction analyses of similar compounds have revealed the formation of intramolecular hydrogen bonds between the N-H of the acyl group and the carbonyl oxygen, leading to a pseudo-six-membered ring that planarizes a portion of the molecule. nih.govrsc.org Furthermore, intermolecular N-H---S and N-H---O hydrogen bonds are frequently observed, leading to the formation of dimeric structures or extended networks in the solid state. nih.govrsc.org

Alterations to the cyclopentyl group can significantly impact target binding through steric and hydrophobic interactions. Replacing the cyclopentyl ring with smaller or larger alkyl or cycloalkyl groups would directly probe the size and shape of the binding pocket. A bulkier substituent might enhance van der Waals interactions if the pocket is large enough to accommodate it, while a smaller group might be favorable if the binding site is sterically constrained.

The 2-chloro substituent on the benzoyl ring also plays a critical role. Its electron-withdrawing nature influences the acidity of the N-H protons and the electron density distribution across the entire molecule. Modifications at this position, such as substitution with other halogens (e.g., fluorine, bromine) or with electron-donating groups (e.g., methyl, methoxy), would alter the electronic properties of the benzoyl moiety. This, in turn, would affect the strength of hydrogen bonds and other electrostatic interactions with the target.

The following table summarizes potential structural modifications and their likely impact on molecular interactions:

Modification SiteStructural ChangePotential Impact on Molecular Interactions
Cyclopentyl Group Variation in ring size (e.g., cyclobutyl, cyclohexyl)Probes the size and topography of the hydrophobic binding pocket.
Introduction of substituents on the ringCan introduce new interaction points (e.g., hydrogen bonding) or alter steric hindrance.
2-Chloro Benzoyl Ring Positional Isomers (3-chloro, 4-chloro)Alters the electronic and steric profile, affecting binding orientation and strength.
Substitution with other halogens (F, Br, I)Modifies electronic effects and potential for halogen bonding.
Substitution with electron-donating groups (e.g., -CH3, -OCH3)Increases electron density on the aromatic ring, potentially altering pi-stacking interactions and hydrogen bond acceptor strength of the carbonyl oxygen.
Thiourea Moiety Methylation of N-H groupsEliminates hydrogen bond donating capability, helping to identify crucial hydrogen bonds.
Replacement of sulfur with oxygen (to form urea)Alters the hydrogen bonding and coordination properties of the core structure.

Identification of Key Pharmacophoric Elements through SAR Analysis

Structure-Activity Relationship (SAR) analysis allows for the identification of the key chemical features, or pharmacophoric elements, that are essential for the biological activity of this compound. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Based on the general structure of N-acylthioureas and related compounds, the key pharmacophoric elements for this compound can be hypothesized as follows:

Hydrogen Bond Donor: The N-H groups of the thiourea moiety are crucial hydrogen bond donors. The presence of at least one N-H proton is often considered essential for activity in related series.

Hydrogen Bond Acceptor/Metal Coordinating Center: The thiocarbonyl sulfur (C=S) and the carbonyl oxygen (C=O) are key hydrogen bond acceptors. The soft sulfur atom can also act as a coordination site for metal ions in metalloenzymes.

Hydrophobic/Steric Feature: The cyclopentyl ring provides a well-defined hydrophobic and steric element that likely interacts with a corresponding hydrophobic pocket in the target protein. The size and shape of this group are critical for optimal fit.

Aromatic/Hydrophobic Feature: The 2-chlorophenyl ring serves as another hydrophobic region and can engage in pi-stacking or hydrophobic interactions with the target.

Electron-Withdrawing Feature: The chlorine atom on the phenyl ring acts as an electron-withdrawing group and a potential site for halogen bonding. Its position is critical for directing the orientation of the benzoyl moiety within the binding site.

A hypothetical pharmacophore model for this compound would include these features arranged in a specific three-dimensional orientation. The distances and angles between these pharmacophoric points would be critical for productive binding to the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focus on theoretical correlations)

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This theoretical approach is invaluable for predicting the activity of novel analogues and for gaining insights into the mechanistic basis of action.

Descriptor Selection and Calculation for Structural Parameters

The development of a robust QSAR model for this compound derivatives would begin with the selection and calculation of a diverse set of molecular descriptors. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include:

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents on the benzoyl ring.

Partial atomic charges: Describe the charge distribution within the molecule.

Energies of frontier molecular orbitals (HOMO and LUMO): Relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include:

Taft steric parameters (Es): Quantify the steric bulk of substituents.

Molar refractivity (MR): Relates to the volume of the molecule and its polarizability.

Molecular weight (MW): A simple measure of molecular size.

Topological indices (e.g., Kier & Hall indices): Describe molecular shape and branching.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeation and interaction with hydrophobic binding sites.

Log P (octanol-water partition coefficient): The most common measure of hydrophobicity.

Hydrogen Bonding Descriptors: These quantify the potential for hydrogen bonding.

Number of hydrogen bond donors and acceptors.

Calculated hydrogen bond energies.

The following table provides examples of descriptors that would be relevant for a QSAR study of this compound analogues:

Descriptor ClassSpecific DescriptorRelevance to Structure
Electronic Hammett constant (σ) of benzoyl ring substituentQuantifies electronic influence on the carbonyl group and N-H acidity.
LUMO EnergyRelates to the molecule's ability to accept electrons.
Steric Molar Refractivity (MR) of cyclopentyl substituentDescribes the size and polarizability of the hydrophobic group.
Molecular Weight (MW)General indicator of molecular size.
Hydrophobic Log POverall lipophilicity, influencing membrane transport and hydrophobic interactions.
Hydrogen Bonding Number of H-bond donors/acceptorsQuantifies the potential for hydrogen bonding interactions.

Model Development and Validation for Mechanistic Predictions

Once the descriptors are calculated for a series of analogues with known biological activities, a mathematical model can be developed using various statistical techniques. Multiple Linear Regression (MLR) is a common approach that generates a linear equation of the form:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

where D represents the descriptors and c are their regression coefficients. The sign and magnitude of the coefficients indicate the importance and direction of the relationship between each descriptor and the biological activity.

For more complex relationships, non-linear methods such as Partial Least Squares (PLS), Artificial Neural Networks (ANN), or Support Vector Machines (SVM) can be employed.

The predictive power of the developed QSAR model must be rigorously validated. This is typically done by:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and predictive ability within the training set.

External Validation: The model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive r² (r²_pred) is a common metric for external validation.

A statistically significant and validated QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, thereby guiding the design of more potent analogues.

Interpretation of QSAR Models for Rational Design and Hypothesis Generation

The true value of a QSAR model lies in its interpretation. By analyzing the descriptors that are included in the final model and the signs of their coefficients, one can generate hypotheses about the molecular properties that are most important for biological activity.

For example, a QSAR model for this compound derivatives might reveal:

A positive coefficient for Log P: This would suggest that increased lipophilicity is beneficial for activity, perhaps due to improved membrane permeability or enhanced hydrophobic interactions with the target. This would guide the design of analogues with more lipophilic substituents on the cyclopentyl or benzoyl rings.

A negative coefficient for a steric descriptor related to the benzoyl ring: This would indicate that bulky substituents on the phenyl ring are detrimental to activity, suggesting a sterically constrained binding pocket in that region.

A significant contribution from an electronic descriptor for the benzoyl ring substituent: This would highlight the importance of the electronic environment of the acyl moiety for target interaction. For instance, a positive correlation with an electron-withdrawing descriptor might suggest that a more electrophilic carbonyl carbon is favorable for a key interaction.

By providing such insights, QSAR models serve as a powerful tool for rational drug design, allowing for the prioritization of synthetic targets and the generation of new hypotheses about the mechanism of action of this compound and its derivatives.

No Publicly Available Research Found for "this compound" in Advanced Drug Discovery Applications

A comprehensive search of scientific literature and research databases has revealed no specific information on the chemical compound "this compound" in the context of advanced research applications and methodological developments as requested. Specifically, there is no available data regarding its use in scaffold exploration within fragment libraries or mechanistic studies of covalent bond formation and irreversible binding.

Similarly, investigations into the mechanistic properties of this compound, particularly concerning its potential for covalent bond formation with biological targets, yielded no results. Covalent inhibitors, which form a permanent bond with their target protein, are a significant area of interest in drug discovery. The potential for a compound to act as a covalent inhibitor is determined by its chemical structure and reactivity. Without any published research, the capacity of this compound to engage in such interactions remains unknown.

Due to the absence of any scientific data on this specific compound within the requested research contexts, it is not possible to provide an article on its "Advanced Research Applications and Methodological Developments." The compound does not appear to be a subject of published research in these specialized areas of drug discovery.

Future Directions and Emerging Research Avenues for 2 Chloro N Cyclopentylcarbamothioyl Benzamide Research

Exploration of Unconventional Synthetic Routes and Bio-inspired Synthesis Methodologies

The development of novel and efficient synthetic pathways is crucial for the exploration of chemical space around a lead compound. For 2-chloro-N-(cyclopentylcarbamothioyl)benzamide, moving beyond traditional synthetic methods could lead to the discovery of more potent and selective analogs.

Unconventional synthetic strategies such as diversity-oriented synthesis (DOS) could be employed to generate a library of structurally diverse molecules based on the this compound scaffold. nih.gov This approach would facilitate a more comprehensive investigation of the structure-activity relationship (SAR). Furthermore, the integration of innovative technologies like flow chemistry and microwave-assisted synthesis could accelerate the synthetic process, enabling rapid iteration and optimization. hilarispublisher.com

Bio-inspired synthesis methodologies offer another promising avenue. By mimicking nature's synthetic strategies, it may be possible to develop more efficient and stereoselective routes to this compound and its derivatives. diamond.ac.ukresearchgate.net This could involve the use of biocatalysts or emulating key enzymatic transformations to achieve desired chemical modifications with high precision.

Synthetic ApproachPotential Advantages for this compound
Diversity-Oriented Synthesis (DOS)Rapid generation of a wide range of analogs for comprehensive SAR studies.
Flow ChemistryIncreased reaction efficiency, safety, and scalability.
Microwave-Assisted SynthesisAccelerated reaction times and improved yields.
Bio-inspired SynthesisEnhanced stereoselectivity and access to novel chemical space.

Application of Advanced Spectroscopic Techniques (e.g., Cryo-EM, Solid-State NMR for protein-ligand complexes)

A detailed understanding of how this compound interacts with its biological targets at an atomic level is fundamental for rational drug design. Advanced spectroscopic techniques can provide unprecedented insights into these interactions.

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the high-resolution visualization of large protein complexes in their near-native state. creative-biostructure.com For this compound, Cryo-EM could be instrumental in determining the structure of its target protein in a complex with the ligand, revealing the precise binding mode and any associated conformational changes. nih.govnih.gov This information is invaluable for optimizing the ligand's affinity and selectivity.

Solid-state nuclear magnetic resonance (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of protein-ligand complexes, particularly those that are difficult to crystallize or are embedded in a membrane environment. mit.edu By using isotopically labeled this compound or its target protein, ssNMR can provide detailed information about the binding interface and the dynamic changes that occur upon binding. nih.gov

Spectroscopic TechniqueInformation Gained for this compound
Cryo-Electron Microscopy (Cryo-EM)High-resolution 3D structure of the protein-ligand complex, revealing the binding site and conformational changes.
Solid-State NMR (ssNMR)Atomic-level details of the binding interface and dynamic interactions, especially in non-crystalline or membrane-bound systems.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling of Interactions and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is transforming drug discovery by enabling rapid and accurate predictions of molecular properties and interactions. nih.gov For this compound, these computational tools can accelerate various stages of the research and development process.

In the realm of chemical synthesis, ML algorithms can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. acs.orgeurekalert.orgrsc.orgjetir.orgaip.org This can significantly reduce the time and resources required for chemical synthesis, allowing for a more efficient exploration of the chemical space around this compound.

Deeper Elucidation of Allosteric Modulation Mechanisms and Ligand-Induced Conformational Changes

Allosteric modulation, where a ligand binds to a site distinct from the primary active site to modulate the protein's function, offers a promising strategy for achieving greater selectivity and fine-tuning of biological responses. nih.govdrugdiscoverytrends.com Investigating whether this compound acts as an allosteric modulator is a key area for future research.

Understanding the precise mechanism of allosteric modulation requires a detailed characterization of the ligand-induced conformational changes in the target protein. nih.govnih.govtandfonline.com Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and advanced NMR methods can be employed to map the dynamic changes in protein conformation upon binding of this compound. biorxiv.org These studies can reveal how the binding event at an allosteric site propagates through the protein structure to affect the function of the active site. pnas.orgstanford.edu

Development of Novel Computational Methodologies for Predicting Complex Biological Interactions and Systems-Level Effects

The biological effects of a drug are often not limited to its primary target but can involve a complex network of interactions within the cell. Novel computational methodologies are being developed to predict these complex biological interactions and systems-level effects. nih.govresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(cyclopentylcarbamothioyl)benzamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : React 2-chlorobenzoyl chloride with cyclopentyl isothiocyanate under anhydrous conditions.
  • Step 2 : Use a base (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward.
  • Optimization : Control temperature (0–5°C for exothermic reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to isothiocyanate). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >90% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; thiocarbonyl S signal in 13C^{13}C).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths (C=S: ~1.68 Å) and torsion angles. Software like WinGX or ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., N–H···S interactions) .

Q. How can preliminary biological screening assays be designed to assess antimicrobial activity?

  • Protocol : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).
  • Metrics : Measure minimum inhibitory concentration (MIC) over 18–24 hrs. Include positive controls (e.g., ciprofloxacin) and validate via colony-forming unit (CFU) counts. Structural analogs show MIC ranges of 8–64 µg/mL, suggesting moderate activity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological interactions of this compound?

  • DFT : Optimize geometry at B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps (nucleophilic regions near thiocarbonyl).
  • Docking : Use AutoDock Vina to simulate binding to Plasmodium falciparum enoyl-ACP reductase (PDB: 1NHG). Results indicate hydrogen bonds with Thr78 and hydrophobic interactions with Phe82, suggesting antimalarial potential .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Comparative Analysis : Re-evaluate assay conditions (e.g., pH, incubation time) and compound purity (HPLC ≥95%). Cross-validate with structural analogs (see Table 1).
  • Case Study : Discrepancies in IC50_{50} values (e.g., 10 µM vs. 50 µM) may arise from differing cell lines (HeLa vs. MCF-7) or solvent effects. Confirm via dose-response curves and replicate assays .

Table 1 : Comparative Biological Activities of Benzamide Derivatives

CompoundTarget Activity (IC50_{50})Assay TypeReference
This compound15 µM (Anticancer)MTT (HeLa)
2-chloro-N-(4-methoxyphenyl)benzamide32 µM (Antimicrobial)Broth microdilution

Q. How are intermolecular interactions analyzed to explain crystallization behavior?

  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H: 45%, S···H: 12%) using CrystalExplorer.
  • Energy Frameworks : Calculate interaction energies (Etotal_{\text{total}}) for dimer pairs. Dominant dispersion forces (-25 kJ/mol) stabilize the lattice, while weaker C–H···π interactions (-8 kJ/mol) guide crystal packing .

Q. What methodologies elucidate the mechanism of action in enzyme inhibition studies?

  • Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (e.g., competitive vs. non-competitive). For cyclooxygenase-2 (COX-2), measure Vmax_{\text{max}} and Km_{\text{m}} shifts with varying substrate (arachidonic acid) concentrations.
  • Fluorescence Quenching : Monitor tryptophan residue emission (λex_{\text{ex}}=280 nm) to assess binding affinity (Kd_{\text{d}} ~2.5 µM) .

Methodological Considerations

  • Data Reproducibility : Always report solvent purity, instrument calibration (e.g., NMR shimming), and crystallographic R-factors (R1_1 < 5% for high-quality data).
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., use immortalized cell lines to minimize animal use).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.